
N-(3-Formylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Formylphenyl)butanamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of butanamide, where the butanamide moiety is substituted with a formyl group at the meta position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Formylphenyl)butanamide typically involves the reaction of 3-formylbenzoic acid with butanamide under specific conditions. One common method is the condensation reaction, where the carboxylic acid group of 3-formylbenzoic acid reacts with the amine group of butanamide, forming an amide bond. This reaction is often catalyzed by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Formylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3-Formylbenzoic acid.
Reduction: 3-Hydroxyphenylbutanamide.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-Formylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Formylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The phenyl ring can also interact with hydrophobic regions of proteins and other biomolecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Formylphenyl)acetamide: Similar structure but with an acetamide moiety instead of butanamide.
N-(3-Formylphenyl)propionamide: Similar structure but with a propionamide moiety instead of butanamide.
N-(4-Formylphenyl)butanamide: Similar structure but with the formyl group at the para position of the phenyl ring.
Uniqueness
N-(3-Formylphenyl)butanamide is unique due to the specific positioning of the formyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-(3-formylphenyl)butanamide |
InChI |
InChI=1S/C11H13NO2/c1-2-4-11(14)12-10-6-3-5-9(7-10)8-13/h3,5-8H,2,4H2,1H3,(H,12,14) |
InChI-Schlüssel |
JDSHUTNQGKLEOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC1=CC=CC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



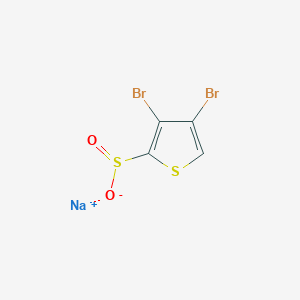
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)
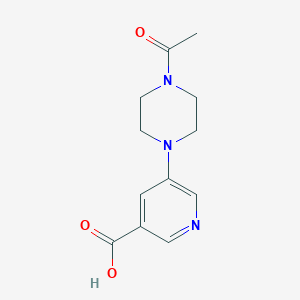
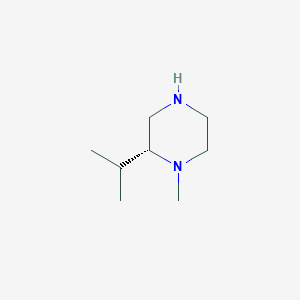
methanol](/img/structure/B13205888.png)

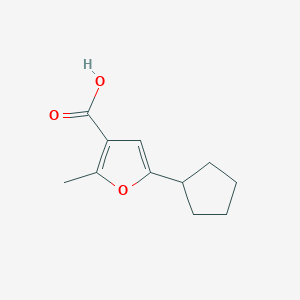


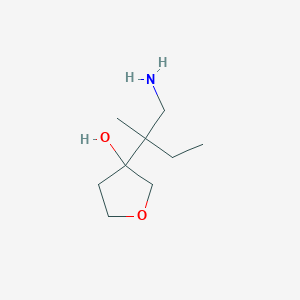
![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)

